1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene
Overview
Description
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene is an organic compound with the molecular formula C9H8ClNO2S and a molecular weight of 229.69 g/mol . This compound is characterized by the presence of a chloro group, an isothiocyanate group, and two methoxy groups attached to a benzene ring. It is primarily used in research settings, particularly in the fields of proteomics and chemical biology .
Preparation Methods
The synthesis of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene typically involves the reaction of 1-chloro-2,5-dimethoxybenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 1-chloro-2,5-dimethoxybenzene
Reagent: Thiophosgene (CSCl2)
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Chemical Reactions Analysis
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene has several scientific research applications, including:
Proteomics: It is used as a labeling reagent for proteins, enabling the study of protein interactions and functions.
Chemical Biology: The compound is used to modify biomolecules, facilitating the study of biological pathways and mechanisms.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industrial Research: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This covalent modification can alter the function and activity of the target biomolecule, providing insights into its biological role.
Comparison with Similar Compounds
1-Chloro-4-isothiocyanato-2,5-dimethoxybenzene can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Lacks the chloro and methoxy groups, making it less specific in its reactivity.
4-Isothiocyanato-2,5-dimethoxybenzene: Similar structure but without the chloro group, which may affect its reactivity and selectivity.
1-Chloro-4-isothiocyanato-2-methoxybenzene: Contains only one methoxy group, potentially altering its chemical properties and applications.
Properties
IUPAC Name |
1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-8-4-7(11-5-14)9(13-2)3-6(8)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNKXQJYPPPUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=C=S)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370906 | |
Record name | 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-82-0 | |
Record name | 1-chloro-4-isothiocyanato-2,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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